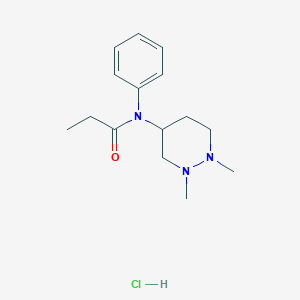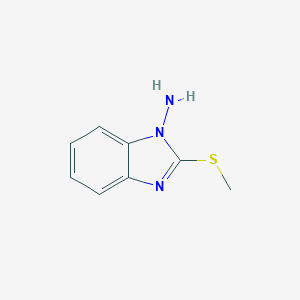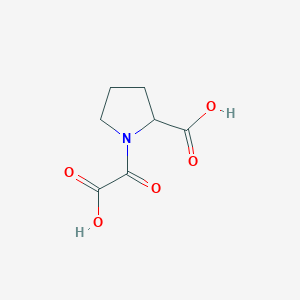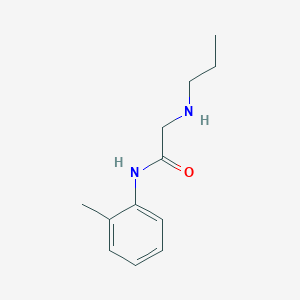
Ethyl 3-amino-4-propylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-propylpyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a pyridine derivative, and its chemical structure consists of a pyridine ring with an amino group, an ethyl ester, and a propyl chain attached to it. In
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-propylpyridine-2-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-4-propylpyridine-2-carboxylate is not fully understood. However, studies have shown that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-amino-4-propylpyridine-2-carboxylate has anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been found to have neuroprotective effects and may protect against oxidative stress and neuronal damage. Additionally, it has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-amino-4-propylpyridine-2-carboxylate in lab experiments is that it has a relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential applications in medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic settings.
Direcciones Futuras
There are several potential future directions for research on Ethyl 3-amino-4-propylpyridine-2-carboxylate. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system and acetylcholinesterase. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be worthwhile to investigate its potential as a treatment for other conditions such as epilepsy and chronic pain. Finally, further studies may be needed to optimize its use in therapeutic settings and to investigate potential side effects and toxicity.
Conclusion
In conclusion, Ethyl 3-amino-4-propylpyridine-2-carboxylate has significant potential as a chemical compound with potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it has been found to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic settings.
Propiedades
Número CAS |
155879-83-7 |
|---|---|
Nombre del producto |
Ethyl 3-amino-4-propylpyridine-2-carboxylate |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-propylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-8-6-7-13-10(9(8)12)11(14)15-4-2/h6-7H,3-5,12H2,1-2H3 |
Clave InChI |
LTFGXYYCICFVLV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC=C1)C(=O)OCC)N |
SMILES canónico |
CCCC1=C(C(=NC=C1)C(=O)OCC)N |
Sinónimos |
2-Pyridinecarboxylicacid,3-amino-4-propyl-,ethylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)





